Dihydroepistephamiersine 6-acetate

Description

BenchChem offers high-quality Dihydroepistephamiersine 6-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroepistephamiersine 6-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H27NO6 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

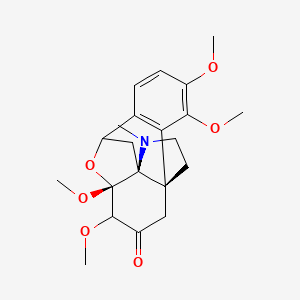

(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one |

InChI |

InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15?,18?,19-,20-,21-/m0/s1 |

InChI Key |

UTTZNWQGZHNUIG-XWRUTKGUSA-N |

Isomeric SMILES |

CN1CC[C@@]23[C@]14CC(C5=C2C(=C(C=C5)OC)OC)O[C@]4(C(C(=O)C3)OC)OC |

Canonical SMILES |

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroepistephamiersine 6-acetate: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Dihydroepistephamiersine 6-acetate, a hasubanan (B79425) alkaloid of interest for its potential pharmacological activities. This document details the primary plant sources, outlines a general experimental protocol for its extraction and purification, and presents available quantitative data.

Natural Source

Dihydroepistephamiersine 6-acetate is a naturally occurring alkaloid found within the plant genus Stephania. The primary documented sources for this compound are:

-

Stephania abyssinica : This climbing plant, native to parts of Africa, is a well-established source of Dihydroepistephamiersine 6-acetate. The compound was first isolated from freshly collected plants of this species.

-

Stephania japonica : This species, found in East Asia, is also known to produce a variety of hasubanan alkaloids, including Dihydroepistephamiersine 6-acetate.[1]

Experimental Protocols: Isolation and Purification

The isolation of Dihydroepistephamiersine 6-acetate from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on established methods for isolating hasubanan alkaloids from Stephania species.

Plant Material and Extraction

-

Plant Material Preparation : Freshly collected or air-dried plant material (e.g., whole plant, roots, or aerial parts) of Stephania abyssinica or Stephania japonica is ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for this purpose. This can be achieved through maceration (soaking at room temperature for an extended period) or Soxhlet extraction.

-

Acid-Base Extraction for Alkaloid Enrichment :

-

The crude solvent extract is concentrated under reduced pressure.

-

The resulting residue is dissolved in an acidic aqueous solution (e.g., 3-5% hydrochloric acid or acetic acid) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic impurities.

-

The aqueous layer is subsequently basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then repeatedly extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) to yield a crude alkaloid fraction.

-

Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation to isolate Dihydroepistephamiersine 6-acetate.

-

Column Chromatography : The crude alkaloid extract is subjected to column chromatography.

-

Stationary Phase : Silica (B1680970) gel is a commonly used adsorbent. Other options include alumina (B75360) or reversed-phase silica gel (Rp-18).

-

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

-

Preparative Thin-Layer Chromatography (pTLC) : Fractions from column chromatography that show the presence of the target compound (as determined by analytical TLC) are further purified using preparative TLC. This technique allows for the separation of compounds with similar polarities.

-

Stationary Phase : Silica gel GF254 plates are often used.

-

Mobile Phase : The solvent system is optimized based on the separation achieved in analytical TLC.

-

-

Final Purification : The band corresponding to Dihydroepistephamiersine 6-acetate is scraped from the pTLC plate, and the compound is eluted from the silica gel with a polar solvent. The solvent is then evaporated to yield the purified compound, which has been described as a chromatographically homogeneous oil.

Quantitative Data

The following table summarizes the available quantitative data for Dihydroepistephamiersine 6-acetate.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₁NO₇ | Van Wyk, 1975 |

| Molecular Weight | 433.49 g/mol | Calculated |

| Optical Rotation | [α]D +65° (in CHCl₃) | Van Wyk, 1975 |

| UV Absorption | λmax 286 nm | Van Wyk, 1975 |

¹H NMR Spectroscopic Data (in CDCl₃):

| Chemical Shift (δ) | Multiplicity | Assignment | Source |

| Specific peak assignments require access to the original publication. |

Diagrams

Logical Workflow for Alkaloid Isolation

Caption: General workflow for the isolation of Dihydroepistephamiersine 6-acetate.

Signaling Pathway (Hypothetical)

As the specific signaling pathways modulated by Dihydroepistephamiersine 6-acetate are not yet fully elucidated, a hypothetical pathway diagram is provided below to illustrate a potential mechanism of action for a generic alkaloid.

References

Aporphine Alkaloids from Stephania japonica: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aporphine (B1220529) Alkaloids, Their Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional medicine across Asia for treating a variety of ailments, including inflammation, pain, fever, and cancer.[1][2][3] The therapeutic potential of this plant is largely attributed to its rich composition of alkaloids, particularly those of the aporphine class.[4] Aporphine alkaloids are a significant group of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system.[5][6] This technical guide provides a comprehensive overview of the aporphine and other major alkaloids isolated from Stephania japonica, their significant biological activities supported by quantitative data, and detailed experimental protocols for their extraction, isolation, and evaluation.

Identified Alkaloids in Stephania japonica

Various parts of Stephania japonica have yielded a diverse array of alkaloids. While the primary focus is on aporphine alkaloids, other classes such as bisbenzylisoquinoline and hasubanan (B79425) alkaloids are also prevalent and contribute to the plant's overall pharmacological profile.

Table 1: Major Alkaloids Isolated from Stephania japonica

| Alkaloid Class | Alkaloid Name | Plant Part | Reported Biological Activity | Reference |

| Aporphine | Epistephanine | Aerial parts | - | [1] |

| Hernandifoline | Aerial parts | - | [1] | |

| 3-O-di-methylhernandifoline | - | - | [1] | |

| Magnoflorine | Aerial parts | Anti-inflammatory, Antiviral, Antimicrobial | [1][6] | |

| Stephanine (B192439) | Roots, Tubers | Anti-inflammatory | [7][8] | |

| Bisbenzylisoquinoline | Fangchinoline | Roots | Anti-inflammatory | [1][9] |

| d-Tetrandrine | Roots | Anti-inflammatory | [1][9] | |

| dl-Tetrandrine | Roots | Anti-inflammatory | [1][7] | |

| Disochondrodendrine | Roots | - | [1] | |

| Stephasubine | Stems | - | [1] | |

| 3´,4΄-dihydro-stephasubine | Stems | - | [1] | |

| Isotrilobine | Vines | Multidrug-resistance reversing | [10] | |

| Trilobine | Vines | Multidrug-resistance reversing | [10] | |

| Stebisimine | Leaves | - | [1] | |

| Hasubanan | Hasubanonine | - | - | [11] |

| Homostephanoline | - | - | [11] | |

| Aknadinine | Roots, Tubers, Aerial parts | - | [1] | |

| Aknadine | Roots, Tubers | - | [1] | |

| Aknadicine | Roots, Tubers | - | [1] | |

| Oxostephamiersine | Leaves | - | [1] | |

| 16-oxoprometaphanine | Leaves | - | [1] | |

| Other | - | Various | Neuroprotective, Antioxidant, Analgesic, Cytotoxic, Antimicrobial, Anti-hyperglycemic | [1][2][9][12] |

Quantitative Biological Data

The biological activities of extracts and isolated compounds from Stephania japonica have been quantified in various studies. These data are crucial for evaluating their potency and potential for further development.

Table 2: Antioxidant Activity of Stephania japonica Leaf Extract

| Assay | Extract/Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanolic Extract | 105.55 ± 1.06 | [9] |

| DPPH Radical Scavenging | Methanolic Extract | 33.57 | [2] |

| Nitric Oxide Scavenging | Methanolic Extract | 129.12 ± 0.15 | [9] |

| Acetylcholinesterase Inhibition | Chloroform (B151607) Fraction | 40.06 | [11] |

| Butyrylcholinesterase Inhibition | Chloroform Fraction | 18.78 | [11] |

Table 3: Cytotoxicity of Stephania japonica Leaf Extracts

| Assay | Extract | LC50 Value (µg/mL) | Reference |

| Brine Shrimp Lethality | Methanolic Extract | 25.19 ± 0.98 | [9] |

| Brine Shrimp Lethality | Chloroform Fraction | 66.488 | [1] |

| Brine Shrimp Lethality | Ethyl Acetate (B1210297) Fraction | 45.662 | [1] |

Table 4: Antimicrobial Activity of Stephania japonica Extracts (Zone of Inhibition in mm)

| Extract (30 µ g/disc ) | Salmonella typhi | Escherichia coli | Bacillus cereus | Reference |

| Crude Methanolic Extract | 12.80 - 16.55 | 12.80 - 16.55 | 12.80 - 16.55 | [2] |

| n-Hexane Fraction | 12.60 | 12.60 | 12.60 | [2] |

| Chloroform Fraction | 5 - 14.30 | 5 - 14.30 | 5 - 14.30 | [2] |

| Ethyl Acetate Fraction | 10 - 20.25 | 10 - 20.25 | 10 - 20.25 | [2] |

Table 5: Total Phytochemical Content of S. japonica Extracts (per gram of dried extract)

| Fraction | Total Phenolics (mg GAE/g) | Total Flavonoids (mg CE/g) | Total Alkaloids (mg AE/g) | Reference |

| Chloroform | 313.06 ± 2.76 | 167.25 ± 1.34 | 216.97 ± 4.63 | [11] |

| Ethyl Acetate | - | - | - | [11] |

| Aqueous | - | - | - | [11] |

| Petroleum Ether | - | - | - | [11] |

| GAE: Gallic Acid Equivalent; CE: Catechin Equivalent; AE: Atropine Equivalent |

Key Biological Activities and Mechanisms

Anti-inflammatory and Analgesic Activity

Alkaloids from S. japonica, such as tetrandrine (B1684364) and fangchinoline, have demonstrated significant anti-inflammatory effects.[9] These compounds are known to decrease the generation of leukotrienes and prostaglandins.[9][10] Tetrandrine, in particular, inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][9] The analgesic activity, observed in acetic acid-induced writhing models, is attributed to this anti-inflammatory action, which involves the inhibition of peritoneal mast cells and prostaglandin (B15479496) pathways.[9] The aporphine alkaloid stephanine has also shown a clear inhibitory effect on inflammatory edema and adjuvant arthritis.[7]

Caption: Proposed anti-inflammatory mechanism of S. japonica alkaloids.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of alkaloids from S. japonica, particularly in the context of stroke.[12] Hasubanan type alkaloids have shown potent anti-neuroinflammatory activities. A total alkaloid fraction from the plant demonstrated a protective effect against brain injury in a rat model, suggesting its potential for treating neuroinflammation-related diseases.[12] The neuroprotective capacity may also be linked to the plant's antioxidant effects.[1]

Cytotoxic and Antitumor Activity

Various extracts of S. japonica have shown significant cytotoxic potential.[1] The crude methanolic extract and its chloroform and ethyl acetate fractions exhibited toxicity in the brine shrimp lethality bioassay.[1][9] This activity indicates the presence of potent bioactive compounds that could be explored for anticancer applications. Aporphine alkaloids, in general, are known for their cytotoxic activities against various cancer cell lines.[6][13] For instance, liriodenine, an oxoaporphine, has shown cytotoxicity against multiple human carcinoma cell lines.[6][14]

Antimicrobial Activity

Extracts from S. japonica have demonstrated broad-spectrum antimicrobial activity. The ethyl acetate fraction was found to be effective against Salmonella typhi, Escherichia coli, and Bacillus cereus.[2] Ethanolic and chloroform extracts of the leaves also showed high potency against E. coli, Pseudomonas aeruginosa, Vibrio cholera, and Streptococcus pneumoniae.[15] Aqueous extracts have shown inhibitory action against Staphylococcus aureus, Enterococcus faecalis, and antifungal activity against Candida albicans.[16]

Experimental Protocols

Plant Material Preparation and Extraction

This protocol outlines a general procedure for the extraction of alkaloids from Stephania japonica.

-

Collection and Authentication: Collect fresh plant material (leaves, stems, or roots) and have it taxonomically authenticated by a botanist.

-

Drying and Pulverization: Wash the plant material under running water, dry it in an oven with forced air circulation (e.g., 60°C for 3 hours), and then grind the dried material into a coarse powder.[16]

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol) for a period of 3-7 days with occasional shaking.[9]

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract using a Soxhlet apparatus with a solvent like hexane (B92381) or methanol for several hours (e.g., 12 hours).[17]

-

-

Solvent Evaporation: After extraction, filter the mixture and evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[9]

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Filter the solution to remove non-alkaloidal components.

-

Wash the acidic solution with a non-polar solvent like chloroform or diethyl ether to remove neutral and acidic compounds.

-

Make the aqueous layer alkaline (pH 9-10) by adding an ammonia (B1221849) solution.

-

Extract the liberated freebase alkaloids with chloroform.

-

Evaporate the chloroform layer to yield the total alkaloid fraction.[17]

-

Caption: General workflow for extraction and isolation of alkaloids.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Assay Procedure:

-

In a microplate or test tube, mix a volume of the DPPH solution (e.g., 1 mL) with an equal volume of the plant extract solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

A blank is prepared using methanol instead of the extract.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[9]

-

Brine Shrimp Lethality Bioassay (Cytotoxicity)

This is a simple, rapid, and low-cost bioassay for screening the cytotoxic properties of plant extracts.

-

Hatching Brine Shrimp:

-

Hatch brine shrimp (Artemia salina) eggs in artificial seawater under constant aeration and light for 48 hours.

-

-

Preparation of Test Solutions:

-

Prepare a series of concentrations of the plant extract in vials containing seawater and 10-15 brine shrimp nauplii.

-

-

Incubation and Observation:

-

Incubate the vials for 24 hours.

-

Count the number of surviving nauplii in each vial.

-

-

Calculation:

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 value (the lethal concentration for 50% of the nauplii) using probit analysis or graphical methods.[9]

-

Conclusion

Stephania japonica is a rich source of pharmacologically active aporphine alkaloids and other related compounds. The scientific evidence strongly supports its traditional uses, particularly for conditions involving inflammation, pain, and microbial infections. The demonstrated neuroprotective and cytotoxic activities further underscore the potential of its constituent alkaloids as lead compounds for the development of novel therapeutics. This guide provides a foundational framework for researchers, offering a summary of the key alkaloids, their quantified biological effects, and detailed protocols to facilitate further investigation into the promising pharmaceutical applications of Stephania japonica.

References

- 1. biomedres.us [biomedres.us]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. Stephania japonica Ameliorates Scopolamine-Induced Memory Impairment in Mice through Inhibition of Acetylcholinesterase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Mitrephorines A–E and Other Cytotoxic Aporphinoids from the Bark of Mitrephora tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ejbps.com [ejbps.com]

- 16. ukaazpublications.com [ukaazpublications.com]

- 17. youtube.com [youtube.com]

Prospective Biological Activity of Dihydroepistephamiersine 6-acetate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a prospective analysis of the potential biological activities of Dihydroepistephamiersine 6-acetate. As of the date of this publication, no direct experimental data on the biological effects of this specific compound has been found in the public domain. The information presented herein is extrapolated from the known activities of structurally related compounds, specifically hasubanan (B79425) alkaloids.

Introduction

Dihydroepistephamiersine 6-acetate is a derivative of the hasubanan class of alkaloids. Hasubanan alkaloids are a complex and intriguing group of natural products characterized by a unique bridged morphinan (B1239233) skeleton. These compounds, primarily isolated from plants of the Stephania genus, have garnered significant attention from the scientific community due to their structural similarity to morphine and their diverse pharmacological activities. This whitepaper aims to provide a comprehensive overview of the potential biological activities of Dihydroepistephamiersine 6-acetate, based on the established bioactivities of other hasubanan alkaloids. The primary activities associated with this class of compounds are anti-inflammatory effects and opioid receptor modulation.

Potential Biological Activities

Based on the activities of related hasubanan alkaloids, Dihydroepistephamiersine 6-acetate is hypothesized to exhibit two primary biological activities: anti-inflammatory and opioid receptor binding.

Anti-inflammatory Activity

Several hasubanan alkaloids have demonstrated significant anti-inflammatory properties. For instance, compounds isolated from Stephania longa have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibition is a key mechanism in the modulation of the inflammatory response. It is therefore plausible that Dihydroepistephamiersine 6-acetate could exert similar effects.

A proposed mechanism for this anti-inflammatory action involves the modulation of intracellular signaling pathways that lead to the production of these cytokines. A simplified representation of a generic inflammatory signaling pathway is provided below.

Opioid Receptor Binding Affinity

The structural resemblance of hasubanan alkaloids to morphine suggests their potential interaction with opioid receptors. Indeed, several hasubanan alkaloids isolated from Stephania japonica have been shown to exhibit binding affinity for the human delta-opioid receptor. While they were found to be inactive against kappa-opioid receptors, they displayed similar potency against the mu-opioid receptor. This suggests that Dihydroepistephamiersine 6-acetate may also act as a ligand for opioid receptors, potentially leading to analgesic or other neuromodulatory effects.

Quantitative Data from Related Hasubanan Alkaloids

The following table summarizes the reported quantitative data for the biological activities of known hasubanan alkaloids. This data provides a basis for hypothesizing the potential potency of Dihydroepistephamiersine 6-acetate.

| Compound | Biological Activity | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀) |

| Longanone | Anti-inflammatory | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | 6.54 µM |

| Cephatonine | Anti-inflammatory | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | 8.21 µM |

| Prostephabyssine | Anti-inflammatory | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | 9.87 µM |

| Longanone | Anti-inflammatory | IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | 20.11 µM |

| Cephatonine | Anti-inflammatory | IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | 25.33 µM |

| Prostephabyssine | Anti-inflammatory | IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | 30.44 µM |

| Various Hasubanan Alkaloids | Opioid Receptor Binding | Radioligand displacement | Human delta-opioid receptor | 0.7 - 46 µM |

Experimental Protocols

To empirically determine the biological activity of Dihydroepistephamiersine 6-acetate, the following experimental protocols, standard in the field, are recommended.

Anti-inflammatory Activity Assays

RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

To ensure that any observed anti-inflammatory effects are not due to cytotoxicity, a preliminary MTT assay should be performed.

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Dihydroepistephamiersine 6-acetate for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Opioid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Prepare cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., mu or delta).

-

Incubation Mixture: In a 96-well plate, combine the prepared cell membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor), and varying concentrations of Dihydroepistephamiersine 6-acetate.

-

Incubation: Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Dihydroepistephamiersine 6-acetate that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Conclusion

While direct experimental evidence is currently lacking for Dihydroepistephamiersine 6-acetate, the existing data on related hasubanan alkaloids provide a strong rationale for investigating its potential anti-inflammatory and opioid receptor modulating properties. The experimental protocols outlined in this whitepaper offer a clear path forward for the empirical evaluation of this compound. Should Dihydroepistephamiersine 6-acetate exhibit the hypothesized activities, it could represent a promising lead compound for the development of novel therapeutics for inflammatory diseases and pain management. Further research is warranted to synthesize and biologically evaluate this compound to validate these prospective activities.

Dihydroepistephamiersine 6-acetate: An In-Depth Technical Overview

CAS Number: 57361-74-7 Molecular Formula: C₂₃H₃₁NO₇

Introduction

Dihydroepistephamiersine 6-acetate is a naturally occurring hasubanan-type alkaloid. It has been isolated from plants of the Stephania genus, notably Stephania japonica and Stephania abyssinica. Hasubanan (B79425) alkaloids are a class of compounds known for their complex chemical structures and diverse biological activities. This document aims to provide a comprehensive technical guide for researchers, scientists, and drug development professionals interested in Dihydroepistephamiersine 6-acetate. However, it is crucial to note that publicly available scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of Dihydroepistephamiersine 6-acetate is exceedingly limited. Much of the available information pertains to the broader class of hasubanan alkaloids or crude extracts of the plants from which this compound is derived.

Chemical and Physical Properties

Biological Activities and Therapeutic Potential

Direct studies on the biological effects of pure Dihydroepistephamiersine 6-acetate are not extensively reported. However, research on related hasubanan alkaloids and extracts from Stephania species suggests potential therapeutic areas for investigation.

Potential Anti-Inflammatory Activity

Alkaloids isolated from Stephania species have demonstrated anti-inflammatory properties. For instance, some hasubanan alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells, suggesting a potential role in neuroinflammation.

Potential Neuroprotective Effects

The inhibition of neuroinflammation by related alkaloids suggests that Dihydroepistephamiersine 6-acetate could be a candidate for investigation in the context of neurodegenerative diseases.

Opioid Receptor Binding

A significant finding for hasubanan alkaloids from Stephania japonica is their affinity for opioid receptors. Studies have shown that certain alkaloids from this plant bind to the human delta-opioid receptor. This suggests that Dihydroepistephamiersine 6-acetate may also interact with opioid signaling pathways, a hypothesis that warrants further investigation.

Quantitative Data

A thorough search of scientific databases reveals a notable absence of specific quantitative biological data for Dihydroepistephamiersine 6-acetate. Data such as IC₅₀ or EC₅₀ values, which are critical for evaluating the potency of a compound in various assays, have not been published for this specific molecule.

The table below is included as a template for future research findings. Currently, there is no specific data to populate it.

| Assay Type | Target | Cell Line/System | IC₅₀ / EC₅₀ (µM) | Reference |

| No specific data available | N/A | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of Dihydroepistephamiersine 6-acetate are not explicitly available. However, general methodologies for working with hasubanan alkaloids can be adapted.

General Isolation Procedure for Hasubanan Alkaloids from Stephania species

A general workflow for the isolation of hasubanan alkaloids is presented below. This is a representative procedure and would require optimization for the specific isolation of Dihydroepistephamiersine 6-acetate.

Caption: Generalized workflow for the isolation of hasubanan alkaloids.

Signaling Pathways

Due to the lack of specific mechanistic studies on Dihydroepistephamiersine 6-acetate, no signaling pathways have been definitively associated with its activity. Based on the activities of related compounds, potential areas of investigation include pathways related to inflammation (e.g., NF-κB signaling) and opioid receptor signaling.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the opioid receptor binding activity observed in related hasubanan alkaloids.

Caption: A potential signaling pathway for investigation.

Future Directions

The dearth of specific data on Dihydroepistephamiersine 6-acetate highlights a significant knowledge gap. Future research should focus on:

-

Isolation and Purification: Development of a robust and scalable method for isolating pure Dihydroepistephamiersine 6-acetate.

-

Structural Elucidation: Confirmation of its structure using modern spectroscopic techniques such as 1D and 2D NMR and high-resolution mass spectrometry.

-

In Vitro Biological Screening: Systematic evaluation of its activity in a panel of assays, including anti-inflammatory, neuroprotective, and receptor binding assays (particularly for opioid receptors).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models of relevant diseases.

Conclusion

Dihydroepistephamiersine 6-acetate is a hasubanan alkaloid with potential for therapeutic development, inferred from the biological activities of related compounds. However, a significant lack of specific data for this particular molecule impedes its advancement in the drug discovery pipeline. This technical guide serves as a summary of the currently available, albeit limited, information and a call to the scientific community to undertake further research to unlock the full potential of this natural product.

Preliminary Cytotoxicity Screening of Dihydroepistephamiersine 6-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) alkaloid family. Due to the limited publicly available data on this specific compound, this guide synthesizes information from closely related hasubanan alkaloids and established cytotoxicity testing protocols to offer a foundational resource for researchers.

Introduction to Dihydroepistephamiersine 6-acetate and Hasubanan Alkaloids

Dihydroepistephamiersine 6-acetate belongs to the hasubanan class of alkaloids, a group of natural products known for their complex chemical structures and diverse biological activities. While specific research on Dihydroepistephamiersine 6-acetate is scarce, the broader family of hasubanan alkaloids has demonstrated a range of pharmacological properties, including cytotoxic effects against various cancer cell lines. This guide outlines a systematic approach to the initial in vitro evaluation of the cytotoxic potential of Dihydroepistephamiersine 6-acetate.

Quantitative Cytotoxicity Data of Structurally Related Hasubanan Alkaloids

To provide a relevant benchmark for the potential cytotoxicity of Dihydroepistephamiersine 6-acetate, the following table summarizes the half-maximal inhibitory concentration (IC50) values of other hasubanan alkaloids against various human cancer cell lines. This data is crucial for comparative analysis and for designing effective dose-range finding studies.

| Alkaloid Name | Cancer Cell Line | IC50 (µM) | Reference |

| Cepharamine | A549 (Lung) | 8.5 | [1] |

| HCT116 (Colon) | 10.2 | [1] | |

| MCF-7 (Breast) | 12.1 | [1] | |

| Hasubanonine | A549 (Lung) | 15.4 | [1] |

| HCT116 (Colon) | 18.9 | [1] | |

| MCF-7 (Breast) | 21.3 | [1] | |

| Delavayin A | HeLa (Cervical) | 5.6 | [2] |

| SGC-7901 (Gastric) | 7.8 | [2] | |

| Stephamiersine | K562 (Leukemia) | 3.2 | [3] |

| A549 (Lung) | 6.7 | [3] |

Experimental Protocols for Cytotoxicity Screening

A standard and widely accepted method for preliminary cytotoxicity screening of natural products is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.

Detailed MTT Assay Protocol

Materials:

-

Dihydroepistephamiersine 6-acetate (or other test compound)

-

Human cancer cell line (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Dihydroepistephamiersine 6-acetate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

-

Visualizing Experimental Workflow and Potential Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental Workflow for MTT Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines [mdpi.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Enigma: A Hypothesized Mechanism of Action for Dihydroepistephamiersine 6-acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Dihydroepistephamiersine 6-acetate is a novel derivative of the hasubanan (B79425) alkaloid epistephamiersine. While direct experimental evidence for its mechanism of action is not yet available in published literature, its structural similarity to other hasubanan alkaloids allows for the formulation of several well-grounded hypotheses. This document outlines these potential mechanisms of action, providing a comprehensive theoretical framework to guide future research and drug development efforts. We will delve into hypothesized signaling pathways, propose detailed experimental protocols for their validation, and present hypothetical data to illustrate expected outcomes.

Introduction: The Hasubanan Alkaloid Family

Hasubanan alkaloids are a distinct class of nitrogen-containing organic compounds found predominantly in plants of the Stephania genus.[1] These molecules share a characteristic aza-[4.4.3]propellane core and bear a structural resemblance to morphine.[1][2] The family of hasubanan alkaloids has garnered significant interest from the scientific community due to a wide range of observed biological activities, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3][4] Notably, certain members of this class have demonstrated an affinity for opioid receptors and the ability to modulate inflammatory responses.[3][5]

Given the nascent stage of research on Dihydroepistephamiersine 6-acetate, this guide will extrapolate from the known activities of its parent compounds and structural analogs to propose three primary hypotheses for its mechanism of action:

-

Hypothesis 1: Modulation of Opioid Receptor Signaling

-

Hypothesis 2: Attenuation of Pro-inflammatory Pathways

-

Hypothesis 3: Induction of Cytotoxicity in Proliferating Cells

Hypothesized Mechanisms of Action

Hypothesis 1: Modulation of Opioid Receptor Signaling

Several hasubanan alkaloids have been shown to exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor.[5] This interaction suggests a potential analgesic mechanism. Dihydroepistephamiersine 6-acetate may act as an agonist or antagonist at these receptors, thereby modulating downstream signaling cascades.

References

- 1. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of Hasubanan Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on hasubanan (B79425) alkaloids, a class of natural products with significant therapeutic potential. The document summarizes key quantitative data, details experimental protocols for major biological assays, and visualizes postulated signaling pathways based on current research.

Overview of Hasubanan Alkaloids

Hasubanan alkaloids are a distinct class of isoquinoline (B145761) alkaloids characterized by a unique tetracyclic aza-[4.4.3]propellane core structure.[1] Primarily isolated from plants of the Stephania genus, these compounds have garnered considerable interest due to their structural similarity to morphine and their diverse pharmacological activities.[2][3] In vitro studies have been instrumental in elucidating the biological potential of hasubanan alkaloids, revealing activities that span from opioid receptor modulation to anti-inflammatory, antiviral, and cytotoxic effects.[3][4][5][6] This guide focuses on the methodologies and findings of these critical preclinical investigations.

Quantitative Data on In Vitro Biological Activities

The following tables summarize the quantitative data from various in vitro assays, providing a comparative look at the potency of different hasubanan alkaloids.

Table 1: Opioid Receptor Binding Affinity of Hasubanan Alkaloids [5][7]

| Compound | Receptor Subtype | IC50 (µM) |

| Various Hasubanan Alkaloids | Delta (δ)-opioid | 0.7 - 46 |

| Various Hasubanan Alkaloids | Mu (µ)-opioid | Similar potency to delta |

| Various Hasubanan Alkaloids | Kappa (κ)-opioid | Inactive |

Table 2: Anti-inflammatory Activity of Hasubanan Alkaloids in LPS-Stimulated RAW264.7 Macrophages [4]

| Compound | Cytokine Inhibited | IC50 (µM) |

| Longanone | TNF-α | 19.22 |

| Cephatonine | TNF-α | 16.44 |

| Prostephabyssine | TNF-α | 15.86 |

| Longanone | IL-6 | 6.54 |

| Cephatonine | IL-6 | 39.12 |

| Prostephabyssine | IL-6 | 30.44 |

Table 3: Antiproliferative Activity of Synthetic Hasubanan Alkaloids [6]

| Compound | Cell Line | Activity |

| Four Synthetic Hasubanan Alkaloids | N87 (Human gastric carcinoma) | Submicromolar inhibition |

Table 4: Antimicrobial Activity of a Hasubanan-type Alkaloid [1]

| Compound | Bacteria | MIC (µg/mL) |

| Eletefine | Staphylococcus aureus | 50 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the literature.

Opioid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of hasubanan alkaloids for opioid receptors.

Objective: To determine the IC50 values of hasubanan alkaloids for delta, mu, and kappa opioid receptors.

Materials:

-

Cell membranes expressing human opioid receptors (delta, mu, kappa).

-

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Test hasubanan alkaloids.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of the test hasubanan alkaloids.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test alkaloid or a known competing ligand (for control).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of hasubanan alkaloids by measuring the inhibition of pro-inflammatory cytokines.[4]

Objective: To determine the IC50 values of hasubanan alkaloids for the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Lipopolysaccharide (LPS).

-

Test hasubanan alkaloids.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity pre-screening.

-

ELISA kits for mouse TNF-α and IL-6.

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.

-

Cytotoxicity Pre-screening (MTT Assay): Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the hasubanan alkaloids for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm to determine non-toxic concentrations of the alkaloids.

-

Cytokine Inhibition Assay: Seed RAW264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the hasubanan alkaloids for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each alkaloid concentration and determine the IC50 values.

Anti-Hepatitis B Virus (HBV) Assay

This protocol outlines the general procedure for evaluating the anti-HBV activity of hasubanan alkaloids using the HepG2.2.15 cell line, which stably expresses HBV.

Objective: To assess the ability of hasubanan alkaloids to inhibit the production of HBV surface antigen (HBsAg) and e-antigen (HBeAg).

Materials:

-

HepG2.2.15 cell line.

-

Cell culture medium (e.g., MEM) with 10% FBS and G418.

-

Test hasubanan alkaloids.

-

Positive control (e.g., Lamivudine).

-

ELISA kits for HBsAg and HBeAg.

Procedure:

-

Cell Culture: Maintain HepG2.2.15 cells in the appropriate medium. Seed the cells into 96-well plates.

-

Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of the test hasubanan alkaloids or the positive control.

-

Incubate the cells for several days (e.g., 6-8 days), replacing the medium with fresh medium and the corresponding compounds every 2 days.

-

Sample Collection: Collect the culture supernatants at specified time points (e.g., day 4 and day 8).

-

Antigen Quantification: Measure the levels of HBsAg and HBeAg in the collected supernatants using ELISA kits as per the manufacturer's protocols.

-

Data Analysis: Calculate the inhibition rates of HBsAg and HBeAg secretion and determine the IC50 values. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure the observed antiviral effect is not due to cell death.

Postulated Signaling Pathways and Experimental Workflows

The precise molecular mechanisms of hasubanan alkaloids are still under investigation. However, based on their observed anti-inflammatory activities and the known mechanisms of other alkaloids in similar experimental setups, we can postulate their involvement in key signaling pathways.

Postulated Inhibition of NF-κB Signaling in Macrophages

The anti-inflammatory effects of hasubanan alkaloids, specifically the inhibition of TNF-α and IL-6, strongly suggest an interaction with the NF-κB signaling pathway, a central regulator of inflammation. Other alkaloids have been shown to inhibit this pathway in LPS-stimulated macrophages.[8] The following diagram illustrates a plausible mechanism.

References

- 1. Three new hasubanan-type alkaloids from the Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Stars of Traditional Medicine: A Technical Guide to the Discovery and Characterization of Novel Stephania Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The genus Stephania, a cornerstone of traditional medicine, is re-emerging as a powerhouse for novel drug discovery. This technical guide delves into the intricate world of recently discovered Stephania alkaloids, offering a comprehensive overview of their characterization, biological activities, and the methodologies employed in their discovery. As researchers increasingly turn to natural products for therapeutic leads, this document serves as an in-depth resource for navigating the exciting landscape of Stephania alkaloid research.

Unveiling Novel Bioactive Alkaloids

Recent phytochemical investigations into various Stephania species have led to the isolation and identification of a plethora of new alkaloids, primarily belonging to the hasubanan (B79425), aporphine (B1220529), and bisbenzylisoquinoline classes. These compounds have demonstrated a wide array of promising biological activities, positioning them as attractive candidates for further drug development.

Hasubanan-Type Alkaloids from Stephania longa

A study of Stephania longa resulted in the discovery of three new hasubanan-type alkaloids: stephalonine Q, stephalonine R, and stephalonine S.[1] Their structures were meticulously elucidated using advanced spectroscopic techniques.[1] Of the compounds isolated and tested, eletefine, a known alkaloid, exhibited inhibitory activity against Staphylococcus aureus.[1]

Aporphine Alkaloids from Stephania rotunda

From the tubers of Stephania rotunda, a new aporphine alkaloid named vireakine was isolated, along with several known compounds.[2] In vitro assays revealed that vireakine and its companion alkaloids possess significant antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2]

Neuroprotective and Anti-inflammatory Alkaloids

The genus Stephania is a rich source of alkaloids with potent neuroprotective and anti-inflammatory properties. For instance, cepharanthine, a well-known bisbenzylisoquinoline alkaloid, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] Furthermore, hasubanan alkaloids from Stephania japonica have demonstrated neuroprotective effects in a rat model of stroke.[4]

Quantitative Bioactivity Data

To facilitate comparative analysis and guide future research, the following tables summarize the quantitative bioactivity data for some of the recently discovered and relevant Stephania alkaloids.

Table 1: Antimicrobial and Antiplasmodial Activity of Novel Stephania Alkaloids

| Alkaloid | Species | Bioactivity | Test Organism/Cell Line | Quantitative Data (MIC/IC50) |

| Eletefine | Stephania longa | Antimicrobial | S. aureus | MIC: 50 µg/mL[1] |

| Vireakine | Stephania rotunda | Antiplasmodial | P. falciparum (W2 strain) | IC50: 1.2 µM to 52.3 µM (range for all tested compounds)[2] |

| Pseudopalmatine | Stephania rotunda | Antiplasmodial | P. falciparum (W2 strain) | IC50: 2.8 µM[2] |

| Cepharanthine | Stephania rotunda | Antiplasmodial | P. falciparum (W2 strain) | IC50: 1.2 µM[2] |

Table 2: Enzyme Inhibitory and Neuroprotective Activity of Stephania Alkaloids

| Alkaloid(s) | Species | Bioactivity | Target/Model | Quantitative Data (IC50) |

| 11-diethylaminomethyl corydalmine, et al. | Stephania cephalantha | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50: 0.046 - 0.057 mg/mL[5] |

| Total Alkaloid Fraction (ASJ) | Stephania japonica | Neuroprotection | MCAO-induced brain injury in rats | Data not available in searched articles[4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or adapt these techniques.

General Protocol for Isolation and Purification of Stephania Alkaloids

This protocol outlines a general procedure for the extraction and isolation of alkaloids from Stephania plant material. Specific details may vary depending on the target alkaloids and the plant species.

1. Plant Material and Extraction:

- Air-dry and powder the relevant plant part (e.g., whole plant, tubers).

- Macerate the powdered material with a suitable solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 3 x 7 days).

- Concentrate the resulting extract under reduced pressure to obtain a crude residue.

2. Acid-Base Partitioning:

- Suspend the crude residue in an acidic aqueous solution (e.g., 2% HCl).

- Partition the acidic solution against an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.

- Basify the aqueous layer with a base (e.g., ammonia) to a pH of 9-10.

- Extract the basified aqueous layer with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel.

- Elute with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol (B129727) of increasing polarity.

- Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

- Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

4. Structural Elucidation:

- Determine the structures of the isolated pure compounds using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS) for molecular weight determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) for structural connectivity.

- X-ray crystallography for determining the absolute configuration.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

1. Preparation of Inoculum:

- Culture the test bacteria (e.g., S. aureus) on an appropriate agar (B569324) medium.

- Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

2. Preparation of Test Compounds:

- Dissolve the isolated alkaloids in a suitable solvent (e.g., DMSO) to a stock concentration.

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

3. Inoculation and Incubation:

- Inoculate each well with the standardized bacterial suspension.

- Include positive (bacteria and broth) and negative (broth only) controls.

- Incubate the plates at 37°C for 24 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity is assessed against a chloroquine-resistant strain of P. falciparum (W2).

1. Parasite Culture:

- Maintain the P. falciparum W2 strain in continuous culture in human erythrocytes.

2. Drug Susceptibility Assay:

- Prepare serial dilutions of the test compounds in a 96-well plate.

- Add the synchronized ring-stage parasite culture to each well.

- Incubate the plates under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.

3. Measurement of Parasite Growth:

- Quantify parasite growth using a SYBR Green I-based fluorescence assay.

- Measure the fluorescence intensity using a microplate reader.

4. Determination of IC50:

- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a modified Ellman's method.

1. Reagents:

- Acetylcholinesterase (AChE) solution.

- Acetylthiocholine iodide (ATCI) as the substrate.

- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

- Phosphate buffer (pH 8.0).

2. Assay Procedure:

- In a 96-well plate, add the test compound, AChE solution, and DTNB.

- Initiate the reaction by adding the substrate ATCI.

- Monitor the increase in absorbance at 405 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

3. Determination of IC50:

- Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Middle Cerebral Artery Occlusion (MCAO) Rat Model of Stroke

This in vivo model is used to evaluate the neuroprotective effects of the alkaloids.

1. Animal Preparation:

- Anesthetize male Sprague-Dawley rats.

- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

2. Occlusion Procedure:

- Ligate the distal ECA.

- Introduce a nylon monofilament suture through the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

- Maintain the occlusion for a specific duration (e.g., 2 hours).

3. Reperfusion:

- Withdraw the filament to allow for reperfusion of the MCA.

4. Assessment of Infarct Volume:

- After a set period of reperfusion (e.g., 24 hours), sacrifice the animals.

- Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

- Calculate the infarct volume.

Visualizing Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the complex biological and experimental pathways, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by Cepharanthine.

Experimental Workflows

Caption: Experimental workflow for the isolation of Stephania alkaloids.

Caption: Experimental workflow for the MCAO rat model of stroke.

Conclusion and Future Directions

The genus Stephania continues to be a prolific source of novel alkaloids with significant therapeutic potential. The compounds highlighted in this guide represent just a fraction of the chemical diversity within this genus. Future research should focus on the continued discovery of new alkaloids, comprehensive evaluation of their biological activities, and elucidation of their mechanisms of action at the molecular level. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon, accelerating the translation of these promising natural products into next-generation therapeutics.

References

- 1. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antiplasmodial alkaloids from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An in-depth exploration of the traditional uses, phytochemical composition, and pharmacological activities of Stephania japonica and related species, providing a scientific basis for future therapeutic development.

Introduction

The genus Stephania, belonging to the Menispermaceae family, encompasses a diverse group of climbing vines and shrubs with a rich history in traditional medicine across Asia and Australia.[1][2][3] For centuries, various parts of these plants, particularly the roots and leaves of species like Stephania japonica, Stephania tetrandra, and Stephania glabra, have been utilized to treat a wide array of ailments, ranging from fever and inflammation to more severe conditions like cancer and neurological disorders.[4][5][6] This technical guide provides a comprehensive overview of the ethnobotanical applications, key bioactive constituents, and scientifically validated pharmacological properties of Stephania japonica and its related species. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate further investigation and therapeutic innovation.

Ethnobotanical Uses: A Legacy of Traditional Healing

The traditional medicinal applications of Stephania species are geographically and culturally diverse, reflecting a long-standing empirical understanding of their therapeutic potential.

Stephania japonica , commonly known as "tape vine" or "snake vine," has a well-documented history of use in various traditional systems of medicine.[7] In Bangladesh, it is widely employed for treating inflammation, pain, rheumatism, fever, cancer, and bone fractures.[4][8] The leaves are often crushed and applied to alleviate body pain or warmed to soothe rheumatic discomfort.[8] Traditional uses in this region also extend to the treatment of asthma, sleep disturbances, and edema.[4][8] In Northeast India, the roots are used for fever, diarrhea, dyspepsia, and urinary diseases, with the root juice being administered to heart patients.[9] In Japan and Taiwan, a decoction of the plant is used for malaria, while in Indonesia, the roots are a remedy for stomach aches.[9] The leaves of S. japonica are also used in Indonesia to produce an edible green grass jelly.[9][10]

Stephania tetrandra , known in Traditional Chinese Medicine (TCM) as "Han Fang Ji," is one of the 50 fundamental herbs and is traditionally used to treat rheumatism, edema, and hypertension.[1][3][5] Its applications in TCM also include the treatment of arthralgia due to rheumatism, wet beriberi, dysuria, eczema, and inflamed sores.[11][12]

Stephania glabra is utilized in Asian countries for managing conditions such as asthma, tuberculosis, dysentery, hyperglycemia, cancer, fever, and intestinal complaints.[6][13][14]

Phytochemical Constituents: A Reservoir of Bioactive Alkaloids

The therapeutic effects of Stephania species are largely attributed to their rich and complex phytochemical profile, dominated by a diverse array of alkaloids.[8][15]

The primary bioactive compounds identified in Stephania species are bisbenzylisoquinoline alkaloids , with tetrandrine (B1684364) and fangchinoline (B191232) being the most prominent and extensively studied.[5][8] These two alkaloids are major constituents of S. tetrandra and are also found in the roots of S. japonica.[5][8][16] Other significant alkaloids isolated from S. japonica include stephasubine, 3´,4΄-dihydro-stephasubine, aknadinine, epistephanine, hernandifoline, and magnoflorine.[4][8] The roots and tubers are particularly rich in aknadinine, aknadine, and aknadicine.[4][8] Hasubanan-type alkaloids, such as oxostephamiersine and 16-oxoprometaphanine, have also been isolated from the leaves.[17]

Apart from alkaloids, Stephania species also contain other classes of phytochemicals including steroids, saponins, fats, tannins, glycosides, and flavonoids, which may contribute to their overall therapeutic effects.[4][8][18]

Pharmacological Activities: Scientific Validation of Traditional Claims

Modern scientific research has substantiated many of the traditional uses of Stephania species, revealing a broad spectrum of pharmacological activities. The primary mechanisms of action for many of these effects are linked to the potent bioactivities of their constituent alkaloids, particularly tetrandrine and fangchinoline.

Anti-inflammatory and Analgesic Effects

Multiple studies have demonstrated the significant anti-inflammatory and analgesic properties of extracts and isolated compounds from Stephania species. Methanolic extracts of S. japonica have shown potent anti-inflammatory effects in various experimental models.[4][8] The primary mechanism underlying this activity is the inhibition of pro-inflammatory mediators. Tetrandrine and fangchinoline have been shown to inhibit the production of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[18][19] Fangchinoline has been found to inhibit cyclooxygenase, a key enzyme in the prostaglandin (B15479496) synthesis pathway, while tetrandrine exhibits potent inhibition of IL-5 activity.[4] The analgesic effects of S. japonica extracts have been demonstrated in mice, likely linked to their anti-inflammatory properties.[4][8][20]

Antioxidant Activity

Extracts from S. japonica have exhibited significant free radical scavenging activity against DPPH, ABTS, superoxide (B77818) anion, and nitric oxide radicals.[17][21][22] This antioxidant potential is attributed to the presence of phenolic and flavonoid compounds in addition to alkaloids.[8] The neuroprotective effects observed with S. japonica extracts are also linked to their ability to reduce oxidative stress.[4][11]

Anticancer and Cytotoxic Properties

The bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, have shown promising anticancer activity.[9][16] They have been demonstrated to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily in the G1 phase.[9][16] Furthermore, these alkaloids can suppress the adhesion, migration, and invasion of cancer cells.[9] Extracts of S. japonica have also exhibited cytotoxic effects against brine shrimp and have shown growth inhibition of Ehrlich ascites carcinoma cells in mice.[17][21][22]

Neuroprotective Effects

Traditional use of S. japonica for neurological ailments like vertigo and sleep disturbances is supported by scientific evidence of its neuroprotective properties.[17][23][24] Methanolic extracts have been shown to ameliorate memory impairment in animal models by inhibiting acetylcholinesterase and reducing oxidative stress in the brain.[23][24] The hasubanan (B79425) alkaloids from S. japonica have demonstrated potent anti-neuroinflammatory activities.[25][26]

Antimicrobial and Antidiarrheal Activity

Extracts of S. japonica have shown antimicrobial activity against various bacteria, including Salmonella typhi, Escherichia coli, and Bacillus cereus.[4][8] The plant also exhibits antidiarrheal effects by reducing gastrointestinal motility.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various pharmacological studies on Stephania japonica and its active constituents.

Table 1: Antioxidant Activity of Stephania japonica Leaf Extracts

| Assay | Extract | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Acetone | 17.00 ± 3.22 | [21][22] |

| DPPH Radical Scavenging | Methanol | 33.57 | [17] |

| DPPH Radical Scavenging | Ethanol | 18.57 ± 0.079 | [1] |

| ABTS Radical Scavenging | Acetone | 33.30 ± 5.45 | [21][22] |

| Superoxide Anion Radical Scavenging | Acetone | 43.70 ± 5.26 | [21][22] |

| Nitric Oxide Radical Scavenging | Acetone | 52.30 ± 1.07 | [21][22] |

| Acetylcholinesterase Inhibition | Chloroform Fraction | 40.06 | [23][24] |

| Butyrylcholinesterase Inhibition | Chloroform Fraction | 18.78 | [23][24] |

Table 2: Cytotoxicity of Stephania japonica Extracts

| Assay | Extract/Fraction | LC50 Value (mg/mL) | Reference |

| Brine Shrimp Lethality | Chloroform Soluble Fraction | 66.488 | [8][17] |

| Brine Shrimp Lethality | Ethyl Acetate Soluble Fraction | 45.662 | [8][17] |

| Ehrlich Ascites Carcinoma (in vivo) | Acetone Extract (100 mg/kg/day) | 58.25 ± 4.24% cell growth inhibition | [21][22] |

| Ehrlich Ascites Carcinoma (in vivo) | Acetone Extract (200 mg/kg/day) | 79.09 ± 2.45% cell growth inhibition | [21][22] |

| Ehrlich Ascites Carcinoma (in vivo) | Methanol Extract (100 mg/kg/day) | 46.26 ± 2.68% cell growth inhibition | [21][22] |

| Ehrlich Ascites Carcinoma (in vivo) | Methanol Extract (200 mg/kg/day) | 61.74 ± 4.41% cell growth inhibition | [21][22] |

Table 3: Antimicrobial Activity of Stephania japonica Extracts (Zone of Inhibition in mm)

| Extract/Fraction | Salmonella typhi | Escherichia coli | Bacillus cereus | Reference |

| Crude Methanolic Extract | 12.80 - 16.55 | 12.80 - 16.55 | 12.80 - 16.55 | [4][8] |

| n-Hexane Soluble Fraction | 12.60 | 12.60 | 12.60 | [4][8] |

| Chloroform Soluble Fraction | 5 - 14.30 | 5 - 14.30 | 5 - 14.30 | [4][8] |

| Ethyl Acetate Soluble Fraction | 10 - 20.25 | 10 - 20.25 | 10 - 20.25 | [4][8] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.

Extraction and Fractionation of Bioactive Compounds

Objective: To extract and fractionate phytochemicals from Stephania japonica plant material for subsequent pharmacological evaluation.

Protocol:

-

Plant Material Collection and Preparation: Collect fresh plant material (leaves, stems, or roots) of Stephania japonica. Authenticate the plant material by a qualified botanist. Clean the plant material thoroughly to remove any debris. Air-dry the material in the shade for several days, followed by oven drying at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried plant material into a coarse powder.

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or acetone) in a large container for a specified period (e.g., 72 hours) with occasional shaking.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with the desired solvent.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.

-

Solvent-Solvent Fractionation (Modified Kupchan Method):

-

Suspend the crude extract in an aqueous solvent (e.g., distilled water).

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Separate the layers using a separatory funnel.

-

Concentrate each solvent fraction using a rotary evaporator to obtain the respective fractions.

-

Phytochemical Screening

Objective: To qualitatively identify the major classes of phytochemicals present in the extracts.

Protocol:

-

Test for Alkaloids: Dissolve a small amount of extract in dilute hydrochloric acid and filter. Add a few drops of Mayer's reagent or Dragendorff's reagent to the filtrate. The formation of a precipitate indicates the presence of alkaloids.[6]

-

Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and concentrated hydrochloric acid. The appearance of a pink to magenta color indicates the presence of flavonoids.[6]

-

Test for Saponins (Froth Test): Shake the extract vigorously with water in a test tube. The formation of a stable froth indicates the presence of saponins.[6]

-

Test for Tannins: To the extract, add a few drops of ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.

-

Test for Steroids (Liebermann-Burchard Test): Treat the extract with chloroform, followed by the addition of acetic anhydride (B1165640) and a few drops of concentrated sulfuric acid. A change in color from violet to blue or green indicates the presence of steroids.[6]

Antioxidant Activity Assays

Objective: To measure the free radical scavenging capacity of the extracts.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare different concentrations of the plant extract and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of each extract concentration (e.g., 2 mL).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[1]

Objective: To assess the antioxidant capacity of the extracts against the ABTS radical cation.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the plant extract at different concentrations to a fixed volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[27]

Antimicrobial Activity Assay (Agar Disc Diffusion Method)

Objective: To determine the antimicrobial activity of the extracts against various microorganisms.

Protocol:

-

Prepare sterile nutrient agar (B569324) plates.

-

Inoculate the agar plates with a standardized suspension of the test microorganism.

-